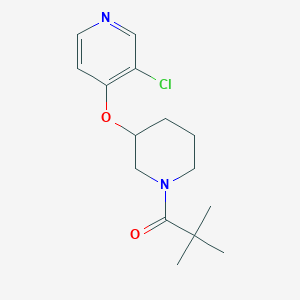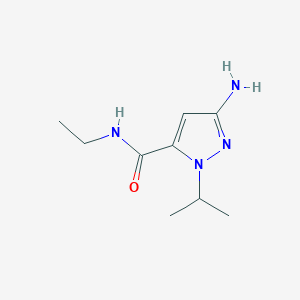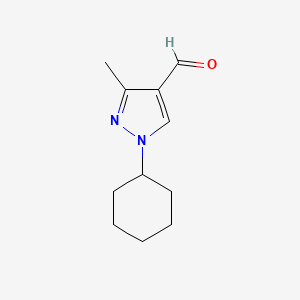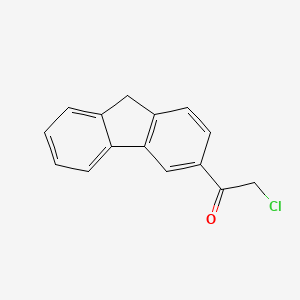
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves a multi-step process. The initial step generally consists of a nucleophilic substitution reaction where the piperidine ring undergoes alkylation with 3-chloropyridine. This intermediate is then subjected to an etherification reaction to introduce the ether linkage. Finally, acylation with 2,2-dimethylpropan-1-one under suitable conditions yields the target compound.
Industrial Production Methods: : Industrially, the compound is produced through a scalable process involving the outlined synthetic routes. Optimization of reaction conditions—such as temperature, solvent choice, and reaction time—ensures maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Limited due to steric hindrance around the nitrogen and the tert-butyl group.
Reduction: : Reductive amination to modify the piperidine ring.
Substitution: : Nucleophilic aromatic substitution at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: : Use of mild oxidizing agents in organic solvents.
Reduction: : Employing hydride donors like sodium borohydride.
Substitution: : Utilization of nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: : Formation of hydroxyl derivatives.
Reduction: : Aminated products.
Substitution: : Various substituted pyridines depending on the nucleophile.
Scientific Research Applications: : 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one finds its applications in several domains:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Investigated for its role in modulating enzyme activities and binding affinities.
Medicine: : Explored for therapeutic potential, particularly in neuropharmacology and anti-inflammatory research.
Industry: : Utilized in the development of specialty chemicals and agrochemicals.
Mechanism of Action: : The mechanism by which this compound exerts its effects is grounded in its interaction with specific molecular targets:
Molecular Targets: : Ion channels, receptor sites, and enzymes.
Pathways Involved: : Modulation of neurotransmitter release, inhibition of pro-inflammatory mediators, and alteration of signal transduction pathways.
Comparison with Similar Compounds: : When compared to structurally similar compounds, this compound stands out due to its unique ether linkage and tert-butyl ketone group. This distinct structure imparts specific pharmacokinetic and pharmacodynamic properties, making it a compound of interest in various research fields.
Similar Compounds: : 1-((3-Chloropyridin-4-yl)oxy)-piperidin-1-yl)-propan-1-one, 3-Chloropyridin-4-yl ether derivatives, Piperidine-based analogs.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)18-8-4-5-11(10-18)20-13-6-7-17-9-12(13)16/h6-7,9,11H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWZEWIGGASCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2974129.png)
![2-[4-(Trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B2974130.png)
![1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B2974133.png)


![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2974140.png)


![2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2974144.png)
![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B2974147.png)
![ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate](/img/structure/B2974148.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)
